Technical Profile: 2-Benzyl-5-bromo-1,3-benzoxazole
Technical Profile: 2-Benzyl-5-bromo-1,3-benzoxazole
Topic: 2-Benzyl-5-bromo-1,3-benzoxazole (CAS 915921-41-4) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.
CAS Registry Number: 915921-41-4[1][2]
Executive Summary
In the landscape of heterocyclic pharmacophores, 2-benzyl-5-bromo-1,3-benzoxazole serves as a critical "privileged scaffold" intermediate. While often categorized merely as a building block (BB-4010242), its structural utility lies in the orthogonal reactivity of its 5-bromo position (amenable to palladium-catalyzed cross-couplings) and the 2-benzyl moiety (providing lipophilic contacts or sites for benzylic oxidation).
This guide synthesizes the physicochemical profile, robust synthesis protocols, and strategic applications of this compound in drug development, specifically targeting kinase inhibition and antimicrobial research.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
Understanding the physical baseline is prerequisite to successful formulation and reaction planning.
| Property | Value | Context for Application |
| CAS Number | 915921-41-4 | Unique Identifier |
| Molecular Formula | C₁₄H₁₀BrNO | -- |
| Molecular Weight | 288.14 g/mol | Fragment-based drug design (FBDD) compliant (<300) |
| LogP (Predicted) | ~4.18 | High lipophilicity; requires polar solvents (DMF, DMSO) for assays |
| H-Bond Acceptors | 2 (N, O) | Interaction points for active site binding |
| Rotatable Bonds | 2 | Low entropic penalty upon binding |
| Appearance | Off-white to pale yellow solid | Visual purity indicator |
| Melting Point | 95–98 °C (Typical range) | Validates isolation purity |
Validated Synthesis Protocol
Reaction Logic
The synthesis involves the condensation of 2-amino-4-bromophenol with phenylacetic acid .
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Nucleophilic Attack: The amino group attacks the carboxylic acid (activated by PPA).
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Cyclization: The phenolic oxygen attacks the resulting intermediate, eliminating water to close the oxazole ring.
Step-by-Step Methodology
Reagents:
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2-Amino-4-bromophenol (1.0 equiv)
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Phenylacetic acid (1.1 equiv)
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Polyphosphoric acid (PPA) (10–15 equiv by weight)
Protocol:
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Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge the PPA and heat to 80°C to lower viscosity.
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Addition: Add 2-amino-4-bromophenol and phenylacetic acid simultaneously.
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Reaction: Increase temperature to 140–150°C . Maintain stirring for 4–6 hours. Note: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aminophenol spot indicates completion.
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Quenching (Critical Step): Cool the reaction mixture to ~60°C. Pour the syrup slowly into crushed ice (approx. 10x reaction volume) with vigorous stirring. PPA hydrolysis is exothermic; control the rate to prevent splattering.
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Neutralization: Adjust pH to ~7–8 using saturated sodium bicarbonate solution. This ensures the pyridine-like nitrogen is not protonated, maximizing precipitation.
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Isolation: Filter the resulting precipitate. Wash thoroughly with water to remove phosphate salts.
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Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.
Mechanistic Visualization
Figure 1: One-pot cyclodehydration pathway mediated by Polyphosphoric Acid (PPA).
Strategic Applications in Drug Discovery
The 2-benzyl-5-bromo-1,3-benzoxazole scaffold is not merely an end-product but a strategic divergence point (node) in library synthesis.
A. Orthogonal Derivatization (SAR Expansion)
The molecule offers two distinct vectors for Structure-Activity Relationship (SAR) exploration:
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The C-5 Bromine Handle: A prime candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This allows the introduction of biaryl systems or solubilizing amines, critical for tuning potency against kinase targets (e.g., VEGFR-2, IGF-1R).
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The C-2 Benzylic Position: The methylene bridge is susceptible to metabolic oxidation but also allows for alkylation if deprotonated, modifying the spatial orientation of the pendant phenyl ring.
B. Pharmacological Relevance
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Kinase Inhibition: Benzoxazoles are bioisosteres of indoles and benzimidazoles (common kinase inhibitor scaffolds). The 2-benzyl substitution mimics the hydrophobic pocket interactions seen in many ATP-competitive inhibitors.
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Antimicrobial Agents: Derivatives of 2-benzylbenzoxazole have shown efficacy against Gram-positive bacteria (B. subtilis) and fungi (C. albicans), often by disrupting cell wall synthesis or targeting DNA gyrase.
Derivatization Workflow
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the CAS 915921-41-4 scaffold.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled according to the "precautionary principle" applicable to halogenated heterocycles.
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Hazard Classification (GHS): Treat as Irritant (Skin/Eye/Respiratory).[3]
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Signal Word: Warning.
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H-Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic position is sensitive to auto-oxidation over long periods of light/air exposure.
References
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Temiz-Arpaci, O., et al. (2005). Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie. Retrieved January 29, 2026, from [Link]
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Podsiadły, R., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids.[5] Retrieved January 29, 2026, from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12489836 (Analog: 5-Bromo-2-phenyl-1,3-benzoxazole). PubChem.[3][4][6][7] Retrieved January 29, 2026, from [Link]
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